N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological and chemical significance.
Preparation Methods
The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dimethylphenyl hydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as acetone, with heating and stirring to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives, such as:
- N-[2-(3,4-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21N3O3S/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-28(26,27)12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25) |
InChI Key |
XYUVFKYPOKBBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C |
Origin of Product |
United States |
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